Phenglutarimid

Description

PHENGLUTARIMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

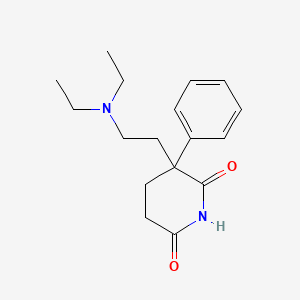

3-[2-(diethylamino)ethyl]-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMBKRQFMIILCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1674-96-0 (hydrochloride) | |

| Record name | Phenglutarimide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023450 | |

| Record name | Phenglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-05-4 | |

| Record name | Phenglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenglutarimide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenglutarimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenglutarimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679RC9H8TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Phenglutarimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phenglutarimide, a compound with a multifaceted pharmacological profile. Historically recognized for its anticholinergic properties in the management of Parkinson's disease, recent advancements have repurposed the phenglutarimide scaffold as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation. This document will delve into both the classical and contemporary mechanisms of action, presenting detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways.

Classical Mechanism of Action: Anticholinergic Agent

Phenglutarimide (brand names Aturbal and Aturbane) has been historically classified as an anticholinergic agent used in the treatment of Parkinson's disease[1]. The fundamental mechanism of action in this context is the antagonism of muscarinic acetylcholine receptors in the central nervous system.

1.1. Signaling Pathway

In Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of cholinergic neurons. By blocking muscarinic receptors, phenglutarimide helps to restore the balance between dopamine and acetylcholine, thereby alleviating some of the motor symptoms of the disease.

References

An In-depth Technical Guide to the Synthesis of N-phenyl Glutarimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-phenyl glutarimide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. These derivatives are notably recognized for their role as ligands for the E3 ubiquitin ligase Cereblon (CRBN), which has led to their extensive use in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] This document details the primary synthetic methodologies, presents quantitative data for key reactions, and illustrates the relevant biological pathways.

Core Synthetic Methodologies

The synthesis of N-phenyl glutarimide and its derivatives can be broadly categorized into two main approaches: the direct condensation of glutaric anhydride with anilines followed by cyclization, and the modification of a pre-formed glutarimide ring, such as through Michael addition.

Synthesis via Glutaric Anhydride and Aniline Derivatives

This classical and widely used two-step method involves the initial formation of a 4-(phenylcarbamoyl)butanoic acid intermediate, followed by cyclization to yield the N-phenyl glutarimide.

Step 1: Formation of 4-(Arylcarbamoyl)butanoic Acid

The first step is the acylation of a substituted aniline with glutaric anhydride. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Step 2: Cyclization to N-Aryl Glutarimide

The intermediate 4-(arylcarbamoyl)butanoic acid is then cyclized to the corresponding N-aryl glutarimide. This is commonly achieved by refluxing with a dehydrating agent, such as acetyl chloride or acetic anhydride.[3]

Synthesis of 4-(phenylcarbamoyl)butanoic acid:

-

In a round-bottom flask, dissolve glutaric anhydride (1 equivalent) in a suitable solvent such as benzene or ether.

-

To this solution, add the desired substituted aniline (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

The resulting precipitate of 4-(phenylcarbamoyl)butanoic acid is collected by filtration and can be used in the next step without further purification.

Synthesis of N-phenyl glutarimide:

-

Suspend the 4-(phenylcarbamoyl)butanoic acid (1 equivalent) in acetyl chloride (excess, e.g., 90 mmole per gram of acid).[3]

-

Reflux the mixture for 15-20 minutes, or until the evolution of HCl gas ceases.[3]

-

Cool the reaction mixture to room temperature.

-

The solid product is then collected and can be purified by recrystallization from a suitable solvent like ethanol.[3]

A schematic of this two-step synthesis is presented below:

Caption: General workflow for the synthesis of N-Aryl Glutarimides.

Synthesis of 2-Substituted Glutarimides via Michael Addition

For the synthesis of glutarimide derivatives with substituents at the 2-position of the glutarimide ring, the thio-Michael addition is a powerful method.[4] This approach is particularly relevant for creating derivatives that can be further functionalized, for instance, in the development of PROTACs.

Thio-Michael Addition to 2-Methylidenepiperidine-2,6-dione:

-

Prepare a solution of 3-methylidenepiperidine-2,6-dione (1 equivalent) in a suitable solvent such as THF.

-

Add the desired (hetero)aromatic thiol (1 equivalent) and a base, such as diisopropylethylamine (DIPEA), to the solution.[4]

-

Heat the reaction mixture at 75°C until the reaction is complete (monitored by TLC).[4]

-

For electron-deficient heterocyclic thiols, pyridine can be used as the reaction medium.[4]

-

After completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.

A workflow for this synthetic approach is outlined below:

Caption: Synthesis of 2-substituted glutarimides via Michael addition.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various N-phenyl glutarimide derivatives as reported in the literature.

Table 1: Synthesis of N-Aryl Glutarimides

| Starting Aniline | Cyclizing Agent | Reaction Time | Yield (%) | Reference |

| Aniline | Acetyl Chloride | 15-20 min (reflux) | Not Specified | [3] |

| Substituted Anilines | Acetyl Chloride | Not Specified | Good to Excellent | [4] |

Table 2: Synthesis of 2-Substituted Glutarimides via Thio-Michael Addition

| Thiol | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Various thiophenols | DIPEA | THF | Not Specified | 66-92 | [4] |

| Pyrimidine-2-thiols | Pyridine | Pyridine | Not Specified | 38-44 | [4] |

Biological Context: N-phenyl Glutarimides as CRBN Ligands in PROTACs

N-phenyl glutarimide derivatives have gained prominence as ligands for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5] This interaction is central to the mechanism of action of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][5]

A PROTAC molecule consists of a ligand for the target protein of interest (POI) and a ligand for an E3 ligase (in this case, a phenyl glutarimide derivative for CRBN), connected by a linker. By simultaneously binding to both the POI and CRBN, the PROTAC brings them into close proximity, facilitating the ubiquitination of the POI by the E3 ligase complex. This polyubiquitination marks the POI for degradation by the proteasome.

The signaling pathway illustrating this process is depicted below:

Caption: CRBN-mediated protein degradation by a PROTAC.

This guide provides a foundational understanding of the synthesis and biological relevance of N-phenyl glutarimide derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grant.rscf.ru [grant.rscf.ru]

- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Phenglutarimide as a Thalidomide Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been pivotal in the development of targeted protein degradation, a revolutionary therapeutic strategy. These molecules function as "molecular glues," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins.[1][2] However, the clinical utility of IMiDs is often hampered by their inherent chemical instability, leading to rapid hydrolysis in physiological conditions.[1] Phenglutarimide (PG) has emerged as a promising thalidomide analog, designed to overcome this limitation while retaining the crucial CRBN-binding activity.[1] This technical guide provides a comprehensive overview of phenglutarimide, focusing on its mechanism of action, comparative data with thalidomide, and detailed experimental methodologies for its characterization.

Core Concept: Mechanism of Action

Phenglutarimide, like thalidomide, functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event does not inhibit the enzyme but rather modulates its substrate specificity. By recruiting new proteins (neo-substrates) to the CRBN complex, phenglutarimide triggers their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is the fundamental mechanism underlying its therapeutic potential, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and an E3 ligase-recruiting moiety, for which phenglutarimide can serve as an improved CRBN binder.[1]

Data Presentation

Binding Affinity for Cereblon (CRBN)

The binding affinity of phenglutarimide and its analogs to CRBN is a critical parameter for their function. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the binding of a fluorescent probe to CRBN. Lower IC50 values indicate higher binding affinity.

Table 1: Binding Affinity of Phenylglutarimide (PG) Analogs and Immunomodulatory Drugs (IMiDs) for Cereblon (CRBN) [1]

| Compound | Type | CRBN IC50 (μM) |

| Thalidomide | IMiD | 1.28 |

| Lenalidomide | IMiD | 0.95 |

| Pomalidomide | IMiD | 0.25 |

| Phenglutarimide (PG) | PG Analog | 2.19 |

| 4-methoxy-PG | PG Analog | 3.15 |

| 4-amino-PG | PG Analog | 0.123 |

| (R)-4-methoxy-PG | PG Enantiomer | 1.41 |

| (S)-4-methoxy-PG | PG Enantiomer | >25 |

Data sourced from Min, J., et al. (2021).[1]

Chemical Stability

A key advantage of phenglutarimide over traditional IMiDs is its enhanced chemical stability. The following table presents the half-life (t1/2) of these compounds in cell culture media, demonstrating the superior stability of the phenglutarimide scaffold.

Table 2: Chemical Stability of Phenylglutarimide (PG) Analogs and Immunomodulatory Drugs (IMiDs) in Cell Culture Media [1]

| Compound | Type | Half-life (t1/2) in MV4-11 cell media (hours) |

| Thalidomide | IMiD | <1 |

| Lenalidomide | IMiD | 11.7 |

| Pomalidomide | IMiD | 12.2 |

| Phenglutarimide (PG) | PG Analog | >24 |

| 4-methoxy-PG | PG Analog | >24 |

Data sourced from Min, J., et al. (2021).[1]

Cellular Activity of Phenglutarimide-based PROTACs

The utility of phenglutarimide as a CRBN binder is exemplified in its incorporation into PROTACs. The following tables summarize the anti-proliferative activity and target protein degradation efficiency of a phenglutarimide-based PROTAC (SJ995973 or 4c) compared to its thalidomide-based counterpart in the human acute myeloid leukemia cell line MV4-11.[1]

Table 3: Anti-proliferative Activity of a Phenylglutarimide (PG)-based PROTAC and its IMiD Analog in MV4-11 Cells [1][4]

| PROTAC | CRBN Ligand | IC50 (nM) |

| 4a (IMiD-based) | Thalidomide analog | 6.1 |

| 4c (SJ995973) | Phenglutarimide | 0.003 |

Data sourced from Min, J., et al. (2021).[1][4]

Table 4: BRD4 Degradation by a Phenylglutarimide (PG)-based PROTAC in MV4-11 Cells [1][4]

| PROTAC | CRBN Ligand | BRD4 DC50 (nM) |

| 4c (SJ995973) | Phenglutarimide | 0.87 |

DC50 is the concentration required to degrade 50% of the target protein. Data sourced from Min, J., et al. (2021).[1][4]

Experimental Protocols

Synthesis of Phenglutarimide

A general method for the synthesis of N-phenyl glutarimide involves the reaction of glutaric anhydride with a substituted aniline to form a 4-(phenylcarbamoyl)butanoic acid intermediate. This intermediate is then cyclized using a dehydrating agent such as acetyl chloride.

Detailed Protocol:

-

A mixture of 4-(phenylcarbamoyl)butanoic acid (1 equivalent) and acetyl chloride (2 equivalents) is refluxed for 15-20 minutes, or until the evolution of HCl gas ceases.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid product is collected and purified by recrystallization from ethanol to yield the N-phenyl glutarimide.

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This assay measures the binding of a compound to CRBN by competing with a fluorescently labeled ligand.

Detailed Protocol:

-

Reagents:

-

Purified recombinant human CRBN-DDB1 protein complex.

-

A fluorescently labeled CRBN ligand (e.g., Cy5-conjugated lenalidomide) as a probe.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).

-

Test compounds (phenglutarimide analogs and controls) serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well, low-volume, black, round-bottom plate, add 5 µL of the assay buffer.

-

Add 0.1 µL of the serially diluted test compounds.

-

Add 5 µL of the CRBN-DDB1 protein complex (final concentration ~50 nM).

-

Add 5 µL of the fluorescent probe (final concentration ~10 nM).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 620 nm and emission at 688 nm for Cy5).

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the data to a four-parameter variable slope model using appropriate software (e.g., GraphPad Prism).

-

Chemical Stability Assay (HPLC)

This assay determines the hydrolytic stability of compounds in cell culture media.

Detailed Protocol:

-

Sample Preparation:

-

Prepare stock solutions of the test compounds (phenglutarimide analogs and IMiDs) in DMSO.

-

Spike the compounds into pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 with 10% FBS) to a final concentration of 1 µM.

-

-

Incubation:

-

Incubate the samples at 37°C in a 5% CO2 incubator.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

Quench the reaction and precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Calculate the half-life (t1/2) by fitting the data to a first-order decay model.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Detailed Protocol:

-

Cell Culture:

-

Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 90 µL of medium.

-

Add 10 µL of serially diluted test compounds (phenglutarimide-based PROTACs and controls) to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Data Acquisition:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

-

Protein Degradation Assay (Western Blot)

This assay is used to quantify the degradation of a target protein (e.g., BRD4) following treatment with a PROTAC.

Detailed Protocol:

-

Cell Treatment:

-

Seed MV4-11 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

-

Treat the cells with various concentrations of the phenglutarimide-based PROTAC for a specified time (e.g., 4 hours).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

-

Calculate the DC50 value from the dose-response curve of protein degradation.

-

Mandatory Visualizations

Caption: CRBN-Mediated Protein Degradation Pathway.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

Early studies on Phenglutarimide pharmacology

An In-depth Technical Guide on the Early Pharmacological Studies of Phenglutarimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenglutarimide, known by brand names such as Aturbal and Aturbane, is an anticholinergic agent historically used in the management of Parkinson's disease.[1] This technical guide provides a detailed overview of the early pharmacological studies that characterized its activity. The focus is on its primary mechanism of action, supported by the limited available data from foundational research. Due to the scarcity of digitized early studies, this guide synthesizes information from available citations and related pharmacological principles.

Core Pharmacological Profile

Mechanism of Action: Anticholinergic Activity

Early research identified phenglutarimide as an anticholinergic agent.[1] This class of drugs functions by competitively antagonizing the action of acetylcholine (ACh) at muscarinic receptors, both in the central and peripheral nervous systems. In the context of Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic neurons in the striatum. This cholinergic dominance is thought to contribute to the motor symptoms of the disease, particularly tremor and rigidity.

Phenglutarimide hydrochloride acts by blocking these cholinergic receptors, thereby helping to restore the balance between the dopaminergic and cholinergic systems.[2] Its therapeutic effect in Parkinsonian syndromes is attributed to this reduction in cholinergic overactivity.[2] The central nervous system effects are possible due to the molecule's ability to cross the blood-brain barrier.[2]

The following diagram illustrates the generally accepted signaling pathway for anticholinergic agents in the striatum.

Quantitative Data Summary

For context, modern research has revisited the phenyl-glutarimide scaffold for different therapeutic purposes, specifically as binders for the Cereblon (CRBN) E3 ligase in the development of PROTACs (Proteolysis Targeting Chimeras). While these studies provide extensive quantitative data (e.g., IC50 values for CRBN binding), it is crucial to note that these data pertain to newer, structurally related analogues and a completely different mechanism of action (protein degradation) and are not representative of the early anticholinergic pharmacology of the original phenglutarimide molecule.

Experimental Protocols

Detailed experimental protocols from the foundational studies of phenglutarimide are scarce. However, based on the standards of preclinical pharmacology for antiparkinsonian drugs of that era, the following represents a likely workflow for its initial characterization.

Hypothetical Preclinical Experimental Workflow

The evaluation of a novel anticholinergic agent for Parkinson's disease would have likely involved a series of in vivo animal models to assess its efficacy and side-effect profile.

Methodology for Key Experiments (Reconstructed based on common practices):

-

Induction of Parkinsonian Models:

-

Reserpine-Induced Akinesia in Rodents: Animals (rats or mice) would be administered reserpine, which depletes central catecholamines and serotonin, leading to a state of akinesia and rigidity. This model was commonly used to screen for drugs with antiparkinsonian activity.

-

Tremorine-Induced Tremors: Administration of tremorine or its active metabolite oxotremorine, both potent muscarinic agonists, induces tremors, salivation, and other cholinergic effects in rodents. The ability of a test compound to antagonize these effects would serve as a direct measure of its anticholinergic properties.

-

-

Behavioral Assessments:

-

Catalepsy/Rigidity Measurement: The degree of rigidity in reserpinized animals would be scored based on the time the animal maintained an unnatural posture (e.g., forepaws on an elevated bar). A reduction in this time following drug administration would indicate efficacy.

-

Tremor Scoring: Tremors induced by tremorine would be visually scored for intensity and duration.

-

-

Anticholinergic Side-Effect Evaluation:

-

Mydriasis (Pupil Dilation): The effect of the compound on pupil diameter in mice or rabbits would be measured. Anticholinergic agents typically cause pupil dilation.

-

Antisialagogue Effect (Inhibition of Salivation): Salivation induced by a cholinergic agonist like pilocarpine would be measured in animals pre-treated with phenglutarimide. A reduction in saliva volume would indicate peripheral anticholinergic activity.

-

Conclusion

The early pharmacological evaluation of phenglutarimide established it as a centrally-acting anticholinergic agent, providing a therapeutic rationale for its use in Parkinson's disease. While the specific quantitative data and detailed protocols from these foundational studies are not well-documented in accessible modern sources, the principles of its mechanism of action are well-understood within the broader context of anticholinergic pharmacology. The primary mechanism involves the blockade of muscarinic acetylcholine receptors in the striatum, which helps to alleviate the motor symptoms resulting from the dopamine-acetylcholine imbalance characteristic of Parkinson's disease. Further historical archival research may one day uncover the original detailed studies that would allow for a more quantitative retrospective on this early antiparkinsonian agent.

References

An In-depth Technical Guide to Phenglutarimide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenglutarimide is a tertiary amine anticholinergic agent, historically utilized for its antiparkinsonian properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a muscarinic receptor antagonist. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, and insights into its pharmacological profile.

Chemical Structure and Identification

Phenglutarimide, with the IUPAC name 3-(2-Diethylaminoethyl)-3-phenylpiperidine-2,6-dione, is a chiral molecule. Its structure consists of a phenyl group and a diethylaminoethyl side chain attached to the third position of a piperidine-2,6-dione ring.

| Identifier | Value |

| IUPAC Name | 3-(2-Diethylaminoethyl)-3-phenylpiperidine-2,6-dione[1] |

| CAS Number | 1156-05-4[1] |

| Molecular Formula | C₁₇H₂₄N₂O₂[1] |

| Molecular Weight | 288.39 g/mol [1] |

| InChI | InChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21)[1] |

| SMILES | CCN(CC)CCC1(C(=O)NC(=O)CC1)c1ccccc1[1] |

Physicochemical Properties

A summary of the available physicochemical data for Phenglutarimide is presented below. It is important to note that experimentally determined values for pKa and aqueous solubility were not available in the searched literature.

| Property | Value | Source |

| Melting Point | 125-127 °C | [2] |

| Boiling Point | 215-220 °C at 0.1 Torr | [3] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Synthesis of Phenglutarimide

Experimental Protocol:

Detailed, step-by-step experimental protocols for the synthesis of Phenglutarimide from the primary literature (Tagmann et al., Helv. Chim. Acta 35, 1235 (1952); 37, 185 (1954) and Hoffmann, Tagmann, US 2664424 (1953)) were not accessible in the conducted search of publicly available resources. These documents would need to be procured to obtain the specific reaction conditions, purification methods, and analytical characterization data.

Pharmacological Properties

Mechanism of Action

Phenglutarimide functions as a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system and in the central nervous system. This anticholinergic action is the basis for its therapeutic effects.

Muscarinic Receptor Binding Affinities

Phenglutarimide exhibits stereoselective binding to muscarinic receptor subtypes. The (S)-enantiomer is the more potent of the two. The following table summarizes the binding affinities (pKi values) of the enantiomers of Phenglutarimide for M1, M2, M3, and M4 muscarinic receptor subtypes.

| Receptor Subtype | (S)-Phenglutarimide pKi | (R)-Phenglutarimide pKi |

| M1 | 9.0 - 9.3 | Data not specified |

| M2 | Lower affinity than M1/M4/M3 | Data not specified |

| M3 | Lower affinity than M1/M4 | Data not specified |

| M4 | Lower affinity than M1 | Data not specified |

Data extracted from Meltzer et al., 1995. The study indicates a selectivity profile of M1 > M4 > M3 > M2 for the high-affinity enantiomer.

Signaling Pathways

Phenglutarimide's antagonism of muscarinic receptors interrupts downstream signaling cascades. The specific pathway affected depends on the receptor subtype that is blocked.

Caption: Antagonistic action of Phenglutarimide on muscarinic receptor signaling pathways.

Pharmacokinetics

Experimental Protocols and Data:

A comprehensive search of the available literature did not yield specific experimental protocols or quantitative data regarding the absorption, distribution, metabolism, and excretion (ADME) of Phenglutarimide. This information would be critical for a full understanding of its pharmacological profile and would require dedicated pharmacokinetic studies.

Conclusion

Phenglutarimide is a well-established anticholinergic agent with selective antagonist activity at muscarinic acetylcholine receptors, showing a preference for the M1 subtype. While its chemical structure and primary mechanism of action are well-documented, there are notable gaps in the publicly available data, particularly concerning detailed synthesis protocols, specific physicochemical properties such as pKa and aqueous solubility, and comprehensive pharmacokinetic data. Further research is warranted to fill these knowledge gaps to provide a more complete profile of this compound for any future drug development or research applications.

References

Phenglutarimide's Affinity for Cereblon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phenglutarimide (PG) and its analogues to Cereblon (CRBN), a critical E3 ubiquitin ligase component leveraged in targeted protein degradation. This document collates quantitative binding data, details key experimental methodologies, and visualizes the associated molecular pathways to serve as a vital resource for researchers in chemical biology and drug discovery.

Core Concepts: Phenglutarimide as a Novel CRBN Ligand

Phenglutarimide has emerged as a promising alternative to traditional immunomodulatory imide drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide for recruiting CRBN.[1] While IMiDs are effective, they are known for their chemical instability, particularly their susceptibility to hydrolysis.[1] Phenglutarimides were designed to overcome this limitation by replacing the hydrolysis-prone phthalimide moiety of IMiDs with a more stable phenyl group, while retaining the essential glutarimide ring responsible for CRBN binding.[1][2] This modification has been shown to improve chemical stability without compromising, and in some cases enhancing, binding affinity to CRBN.[1]

The interaction between phenglutarimide-based ligands and CRBN is fundamental to the mechanism of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[3] The affinity of the CRBN-binding moiety, such as phenglutarimide, is a critical determinant of the efficiency of ternary complex formation (PROTAC-CRBN-POI) and the overall efficacy of the PROTAC.[4]

Quantitative Binding Affinity Data

The binding affinities of various phenglutarimide analogues and their corresponding PROTACs to CRBN have been characterized using multiple biophysical and biochemical assays. The following tables summarize the reported IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a fluorescent probe to CRBN.

| Compound | Analogue Type | CRBN Binding Affinity (IC50, μM) | Ligand Efficiency (LE) | Reference |

| Phenglutarimide (2a) | Parent Compound | 2.19 | 0.64 | [1] |

| 4-methoxy PG (2b) | Methoxy Analogue | 3.15 | 0.48 | [1] |

| 4-amino PG (2c) | Amino Analogue | 0.123 | 0.59 | [1] |

| PG analogue (2d) | Shortened Linker | 0.540 | - | [1] |

| Thalidomide (1a) | IMiD | 1.28 | 0.45 | [1] |

| Lenalidomide (1b) | IMiD | 0.25 | 0.43 | [1] |

| Pomalidomide (1c) | IMiD | 0.18 | 0.38 | [1] |

| PROTAC | Parent CRBN Binder | CRBN Binding Affinity (IC50, μM) | Reference |

| PROTAC 4a | 4-methoxy PG (2b) | 0.210 | [1] |

| PROTAC 4c (SJ995973) | 4-amino PG (2c) | 0.052 | [1] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular pathways and experimental workflows associated with phenglutarimide-CRBN interactions.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Fluorescence Polarization binding assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to determine the binding affinity and functional effects of phenglutarimide-based compounds.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of test compounds to CRBN by measuring their ability to displace a fluorescently labeled ligand.[1][5]

Materials:

-

Purified recombinant DDB1/CRBN protein complex[5]

-

Fluorescent probe (e.g., FITC-thalidomide or Cy5-conjugated lenalidomide)[1][5]

-

Test compounds (phenglutarimide analogues)

-

Assay buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4[5]

-

Black, low-binding 96-well or 384-well microtiter plates[6]

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In each well of the microtiter plate, add the purified DDB1/CRBN protein complex to a final concentration of 100 nM.[5]

-

Add the fluorescent probe to a final concentration of 8 nM.[5]

-

Add the test compound or DMSO (as a vehicle control) to the wells. The final concentration of the test compound will vary depending on the dilution series.

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.[5]

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Convert the fluorescence polarization signal to percent inhibition by comparing the values of the test compound wells to the DMSO control wells.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

This assay assesses the ability of a compound to bind to CRBN within a cellular context.[5][7]

Materials:

-

Test compounds (CRBN ligands)

-

A known PROTAC that targets a specific protein for degradation via CRBN (e.g., an HDAC6-targeting PROTAC)[5][7]

-

Cell lysis buffer

-

Antibodies for the target protein (e.g., anti-HDAC6) and a loading control (e.g., anti-GAPDH)

-

In-cell ELISA or Western blotting reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test CRBN ligand or DMSO for 1 hour.[5]

-

Add a fixed, effective concentration of the known CRBN-dependent PROTAC (e.g., 100 nM) to the wells and incubate for an additional period (e.g., 5 hours) to induce degradation of the target protein.[5]

-

Lyse the cells and quantify the levels of the target protein using an in-cell ELISA or by performing Western blotting.

-

The ability of the test ligand to bind to CRBN will compete with the PROTAC, thereby preventing the degradation of the target protein.

-

Quantify the levels of the target protein relative to the DMSO control. A higher level of the target protein in the presence of the test ligand indicates stronger binding to CRBN.

Immunoblotting for Neosubstrate Degradation

This method is used to determine if a CRBN ligand induces the degradation of known CRBN neosubstrates, such as IKZF1 and IKZF3.[3][5]

Materials:

-

Cell line (e.g., MM.1S)[5]

-

Test compounds

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against neosubstrates (e.g., anti-IKZF1, anti-IKZF3) and a loading control

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound at a specific concentration (e.g., 1 µM) or DMSO for a set duration (e.g., 6 hours).[5]

-

Harvest and lyse the cells.

-

Determine the total protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

A reduction in the band intensity of the neosubstrate in the compound-treated lane compared to the DMSO control indicates compound-induced degradation.

Conclusion

Phenglutarimide and its derivatives represent a significant advancement in the design of CRBN-recruiting ligands for targeted protein degradation. Their enhanced chemical stability and potent binding affinity make them valuable tools for the development of novel PROTAC therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the potential of this promising class of molecules in the pursuit of new treatments for a wide range of diseases.

References

- 1. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

Phenglutarimide derivatives for targeted protein degradation

An In-depth Technical Guide to Phenglutarimide Derivatives for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce degradation of the POI.[2][3] The choice of E3 ligase ligand is critical to the success of a PROTAC. While ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide have been widely used to recruit the Cereblon (CRBN) E3 ligase, they suffer from inherent chemical instability.[4][5] Phenglutarimide (PG) derivatives have been developed as a superior alternative, retaining high affinity for CRBN while offering significantly improved chemical stability, thus representing a major advancement in the design of next-generation protein degraders.[4] This guide provides a comprehensive technical overview of the core principles, mechanism, and practical application of phenglutarimide derivatives in TPD.

Core Concepts: The Architecture of a Phenglutarimide-Based PROTAC

A typical phenglutarimide-based PROTAC is a chimeric molecule comprising three essential components: a "warhead" that binds the POI, a phenglutarimide moiety that engages the CRBN E3 ligase, and a flexible linker that tethers the two recognition elements.[3][4] The rational design of each component is crucial for the overall efficacy of the degrader.

Caption: Structure of a phenglutarimide-based PROTAC.

The phenglutarimide scaffold replaces the traditional phthalimide ring of IMiDs with a phenyl group.[4] This substitution mitigates the hydrolytic instability associated with the phthalimide moiety, a significant drawback of early-generation CRBN-based PROTACs.[4] Modeling and structure-activity relationship (SAR) studies indicate that positions on the phenyl ring are suitable solvent-exposed vectors for attaching the linker without compromising CRBN binding affinity.[4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Phenglutarimide-based PROTACs operate catalytically to induce the degradation of a target protein through a multi-step intracellular process.[2][6]

-

Ternary Complex Formation : The PROTAC molecule first binds to both the POI and the CRBN subunit of the CRL4CRBN E3 ubiquitin ligase complex, bringing them into close proximity to form a key ternary complex (POI-PROTAC-CRBN).[7][8] The stability and conformation of this complex are critical determinants of degradation efficiency.[]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[10]

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and subsequently degraded into smaller peptides by the 26S proteasome.[10]

-

PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing its catalytic cycle.[2]

Caption: Mechanism of phenglutarimide-PROTAC-mediated protein degradation.

Quantitative Data: Efficacy and Physicochemical Properties

The development of phenglutarimide (PG) derivatives has yielded compounds with favorable binding affinities and degradation profiles. Their improved stability often translates to more potent and sustained degradation of target proteins compared to their IMiD-based counterparts.[4]

Table 1: Comparative CRBN Binding Affinities This table summarizes the binding affinities of various phenglutarimide analogues to the CRBN E3 ligase, benchmarked against traditional IMiDs. Data is typically derived from competitive binding assays.

| Compound | CRBN IC50 (μM) | Ligand Efficiency (LE) | Reference |

| Pomalidomide | 1.884 | 0.45 | [4] |

| Lenalidomide | 2.500 | 0.44 | [4] |

| Thalidomide | 4.340 | 0.38 | [4] |

| MeO-PG (2b) | 3.158 | 0.48 | [4] |

| Amino-PG (2c) | 0.871 | 0.64 | [4] |

| PG Analogue (2d) | 0.540 | 0.57 | [4] |

Data synthesized from published literature for illustrative purposes.

Table 2: Degradation Potency of a PG-Based PROTAC (SJ995973) This table presents the degradation potency (DC50) and maximal degradation (Dmax) for a Bromodomain-containing protein 4 (BRD4) targeting PROTAC constructed with a phenglutarimide ligand.

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |

| MV4-11 | BRD4 | 0.8 | >95 | 24 | [4] |

| HD-MB03 | BRD4 | 1.9 | >95 | 24 | [4] |

| RS4;11 | BRD4 | 3.2 | >95 | 24 | [4] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Experimental Protocols

A robust and multi-faceted assay cascade is essential for the successful development of protein degraders. Multiple orthogonal assays are required to characterize binding, ternary complex formation, protein degradation, and downstream cellular effects.

Protocol 1: CRBN Binding Affinity via TR-FRET Assay

-

Principle : This competitive binding assay measures the displacement of a fluorescent tracer from a tagged CRBN protein by the test compound (phenglutarimide derivative). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay where energy transfer from a donor fluorophore (e.g., on an anti-tag antibody) to an acceptor fluorophore (on the tracer) is disrupted by a competing binder.[11]

-

Key Reagents :

-

Recombinant His-tagged DDB1:CRBN complex.

-

Terbium-labeled anti-His antibody (Donor).

-

Fluorescently-labeled IMiD tracer molecule (e.g., BODIPY-thalidomide) (Acceptor).

-

Test compounds (phenglutarimide derivatives).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20).

-

-

Procedure :

-

Prepare a serial dilution of test compounds in assay buffer.

-

In a 384-well microplate, add the DDB1:CRBN complex and the Terbium-labeled anti-His antibody. Incubate for 60 minutes at room temperature.

-

Add the fluorescent tracer to all wells.

-

Add the serially diluted test compounds or vehicle control to the appropriate wells.

-

Incubate for 120 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 620 nm for donor) after excitation at ~340 nm.

-

-

Data Analysis : Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Quantification of Target Degradation via In-Cell Western

-

Principle : The In-Cell Western (ICW) or Simple Western is a quantitative immunofluorescence-based or capillary-based assay that measures the level of a target protein directly in fixed cells in a microplate format, providing higher throughput than traditional Western blotting.[12]

-

Key Reagents :

-

Cell line of interest (e.g., MV4-11).

-

Test PROTACs.

-

Formaldehyde or Methanol for cell fixation.

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking Buffer (e.g., Odyssey Blocking Buffer).

-

Primary antibody against the POI (e.g., anti-BRD4).

-

Primary antibody for normalization (e.g., anti-Actin or Vinculin).

-

IRDye-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).

-

-

Procedure :

-

Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the phenglutarimide-based PROTAC for the desired time (e.g., 2, 8, 24 hours).

-

Remove media and fix cells with 4% formaldehyde in PBS for 20 minutes.

-

Wash cells with PBS and permeabilize with Permeabilization Buffer for 20 minutes.

-

Block with Blocking Buffer for 90 minutes.

-

Incubate with both primary antibodies (anti-POI and anti-normalization) diluted in blocking buffer overnight at 4°C.

-

Wash wells extensively with PBS containing 0.1% Tween-20.

-

Incubate with the corresponding IRDye-labeled secondary antibodies for 60 minutes, protected from light.

-

Wash wells again, then perform a final wash with PBS.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

-

Data Analysis : Quantify the integrated intensity for both the target protein and the normalization control. Normalize the target protein signal to the control signal. Plot the normalized signal against the logarithm of PROTAC concentration and fit the curve to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assessment via NanoBRET™

-

Principle : The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures protein-protein interactions in live cells. The POI is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (CRBN) is fused to a HaloTag® ligand labeled with a fluorescent acceptor. Addition of a PROTAC that bridges the two proteins brings the donor and acceptor into proximity, resulting in an energy transfer that can be quantified.[][13]

-

Key Reagents :

-

Cells co-expressing POI-NanoLuc® and HaloTag®-CRBN fusion proteins.

-

Nano-Glo® Live Cell Substrate (Furimazine).

-

HaloTag® NanoBRET™ 618 Ligand (Acceptor).

-

Opti-MEM® I Reduced Serum Medium.

-

Test PROTACs.

-

-

Procedure :

-

Harvest and resuspend the engineered cells in Opti-MEM®.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate at 37°C.

-

Wash the cells to remove excess ligand.

-

Dispense cells into a white 96-well or 384-well assay plate.

-

Add serially diluted test PROTACs to the wells and incubate.

-

Prepare the Nano-Glo® substrate/inhibitor solution according to the manufacturer's protocol.

-

Add the substrate solution to all wells.

-

Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).

-

-

Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Correct for background by subtracting the ratio from vehicle-treated cells. Plot the corrected ratio against PROTAC concentration to assess ternary complex formation.

Developmental Workflow

The development of a phenglutarimide-based PROTAC follows a logical, iterative workflow that integrates chemical synthesis with a cascade of biophysical and cellular assays.

Caption: Iterative workflow for PROTAC development and evaluation.

Conclusion and Future Outlook

Phenglutarimide derivatives represent a significant step forward in the design of CRBN-recruiting PROTACs. By addressing the inherent instability of traditional IMiD-based ligands, they provide a more robust and reliable scaffold for targeted protein degradation.[4] The improved physicochemical properties can lead to enhanced cellular potency and more consistent pharmacological effects. As the field of TPD continues to expand, further exploration of the phenglutarimide scaffold, including the development of novel derivatives and optimization of linker attachments, will undoubtedly unlock new therapeutic opportunities. The systematic application of the quantitative assays and workflows detailed in this guide will be paramount to advancing these next-generation degraders from the laboratory to the clinic. With several PROTACs now in late-stage clinical trials, the foundation laid by improved chemical matter like phenglutarimides is proving essential for the success of this transformative technology.[14][15]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. njbio.com [njbio.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 10. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 15. PROTAC Protein Degraders Enter Phase 3 Trials, Targeting 'Undruggable' Proteins [trial.medpath.com]

In Silico Modeling of Phenglutarimide-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of interactions between Phenglutarimide and its protein targets. Phenglutarimide and its analogues have emerged as crucial components in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality. The primary protein target for these compounds is the E3 ubiquitin ligase Cereblon (CRBN). Understanding the molecular interactions between Phenglutarimide derivatives and CRBN is paramount for the rational design of more potent and selective protein degraders. This document details the mechanism of action, summarizes key quantitative binding data, outlines experimental protocols for assessing these interactions, and provides a framework for in silico modeling approaches.

Introduction: Phenglutarimide and Targeted Protein Degradation

Phenglutarimide belongs to the phenylpiperidine class of organic compounds.[1] Its analogues, specifically phenyl glutarimides (PGs), have garnered significant interest in the field of targeted protein degradation (TPD). TPD is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[2][3][4]

PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two distinct domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Phenglutarimide analogues serve as potent binders for the CRBN E3 ligase, making them a cornerstone in the design of CRBN-based PROTACs.[2][3]

Mechanism of Action: The Role of Cereblon

The primary mechanism of action for Phenglutarimide-based PROTACs revolves around the recruitment of the E3 ubiquitin ligase Cereblon. CRBN is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[5] By binding to CRBN, the Phenglutarimide moiety of the PROTAC effectively "hijacks" this complex and brings it into close proximity with the target protein bound by the other end of the PROTAC. This ternary complex formation is the critical step that initiates the targeted degradation process.

Signaling Pathway

The signaling pathway for a Phenglutarimide-based PROTAC can be visualized as a series of orchestrated molecular events:

Quantitative Data: Binding Affinity of Phenglutarimide Analogues to Cereblon

The binding affinity of Phenglutarimide analogues to CRBN is a critical determinant of their efficacy in PROTACs. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a fluorescently labeled ligand from CRBN.

| Compound | Description | CRBN Binding Affinity (IC50, µM) |

| Phenglutarimide (PG) (2a) | Parent phenyl glutarimide | 2.19 |

| 4-Methoxy-PG (2b) | Methoxy-substituted PG | 3.15 |

| 4-Amino-PG (2c) | Amino-substituted PG | 0.123 |

| Thalidomide (1a) | Reference IMiD | 1.28 |

| Lenalidomide (1b) | Reference IMiD | Not specified in this format |

| Pomalidomide (1c) | Reference IMiD | Not specified in this format |

Data sourced from a study on phenyl-glutarimides as alternative Cereblon binders.[2]

Experimental Protocols

Fluorescence Polarization Assay for CRBN Binding

This in vitro competitive binding assay is used to determine the binding affinity of test compounds to CRBN.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled ligand (e.g., Cy5-conjugated lenalidomide or thalidomide) upon binding to the larger CRBN protein. In a competitive format, a test compound that binds to CRBN will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide)

-

Assay buffer (e.g., CRBN Assay Buffer (FP))

-

Test compounds (Phenglutarimide analogues)

-

Positive control inhibitor (e.g., Pomalidomide)

-

Black, low-binding microtiter plates

Procedure:

-

Preparation of Reagents:

-

Dilute the fluorescently labeled CRBN ligand to a working concentration (e.g., 50 nM) in the assay buffer.

-

Dilute the CRBN protein to a working concentration (e.g., 15 ng/µL) in the assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer containing a small percentage of DMSO.

-

-

Assay Plate Setup:

-

Add the diluted test compounds or controls to the wells of the microtiter plate.

-

Add the diluted CRBN protein to all wells except the "blank" and "negative control" wells.

-

Add the assay buffer to the "negative control" wells.

-

Add the diluted fluorescently labeled CRBN ligand to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the test compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

In Silico Modeling of Phenglutarimide-CRBN Interactions

In silico modeling plays a crucial role in understanding the binding of Phenglutarimide analogues to CRBN at an atomic level and in guiding the design of new, more potent binders. Molecular docking and molecular dynamics simulations are the primary computational techniques employed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Methodology:

-

Protein Preparation: The crystal structure of the CRBN-DDB1 complex is obtained from the Protein Data Bank (PDB), for instance, PDB ID: 4CI1.[3] Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the Phenglutarimide analogue is generated and energy-minimized using a suitable force field.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to place the ligand into the binding site of CRBN. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and key interactions with amino acid residues in the binding pocket.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the Phenglutarimide-CRBN complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.

Methodology:

-

System Setup: The docked Phenglutarimide-CRBN complex is placed in a simulation box filled with water molecules and ions to mimic a cellular environment.

-

Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to describe the interactions between all atoms in the system.

-

Simulation Protocol: The simulation typically involves an initial energy minimization step to remove steric clashes, followed by a heating phase to bring the system to the desired temperature, an equilibration phase to allow the system to reach a stable state, and finally, a production run where data is collected.

-

Trajectory Analysis: The trajectory of the simulation, which contains the positions, velocities, and energies of all atoms over time, is analyzed to study:

-

The stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD).

-

Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

The flexibility of different parts of the protein and ligand.

-

Binding free energy calculations to estimate the binding affinity.

-

References

An In-depth Technical Guide to the Physicochemical Properties of Phenglutarimide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Phenglutarimide hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, outlining relevant experimental methodologies, and illustrating key concepts through detailed diagrams.

Chemical Identity and Structure

Phenglutarimide hydrochloride is the hydrochloride salt of Phenglutarimide, an anticholinergic agent that has been used as an antiparkinsonian drug.[1] Its chemical name is 3-[2-(Diethylamino)ethyl]-3-phenyl-2,6-piperidinedione hydrochloride.

Chemical Structure:

Caption: Chemical structure of Phenglutarimide Hydrochloride.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of both Phenglutarimide and its hydrochloride salt for easy comparison.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Phenglutarimide | ||

| Molecular Formula | C17H24N2O2 | [2] |

| Molecular Weight | 288.39 g/mol | [1][3] |

| Appearance | Crystals from isopropanol | |

| Phenglutarimide Hydrochloride | ||

| Molecular Formula | C17H25ClN2O2 | [4][] |

| Molecular Weight | 324.85 g/mol | [4] |

| Appearance | Crystals from methanol + ethyl acetate |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source |

| Phenglutarimide | ||

| Water Solubility (predicted) | 0.187 mg/mL | [6] |

| logP (predicted) | 2.0, 2.69 | [6] |

| Phenglutarimide Hydrochloride | ||

| Water Solubility | Freely soluble in water |

Table 3: Thermal and Acid-Base Properties

| Property | Value | Source |

| Phenglutarimide | ||

| Melting Point | 125-127 °C | |

| pKa (Strongest Acidic, predicted) | 11.7 | [6] |

| pKa (Strongest Basic, predicted) | 9.96 | [6] |

| Phenglutarimide Hydrochloride | ||

| Melting Point | 168-172 °C (decomposes), also reported as 176-177 °C |

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for Phenglutarimide hydrochloride are not detailed in the readily available literature, this section outlines standard methodologies used for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).[7]

Determination of Melting Point

The melting point is a critical indicator of purity and is often determined using Differential Scanning Calorimetry (DSC).

Experimental Workflow for DSC:

References

The Architecture of Nature's Glutarimide Assembly Lines: A Technical Guide to Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of glutarimide-containing natural products, a class of molecules renowned for their potent biological activities, including antitumor, antifungal, and immunosuppressive properties.[1][2][3] We will dissect the genetic blueprints, enzymatic machinery, and key chemical transformations that lead to the formation of compounds like cycloheximide, lactimidomycin, and the more recently discovered gladiostatin. This document details the experimental protocols used to elucidate these complex pathways and presents quantitative data to facilitate comparative analysis.

The Core Machinery: Trans-AT Polyketide Synthases

The biosynthesis of most glutarimide-containing natural products is orchestrated by large, modular enzymes known as trans-acyltransferase polyketide synthases (trans-AT PKSs) .[1][4] Unlike their cis-AT counterparts, where each module contains its own AT domain to select a specific building block, trans-AT PKSs utilize one or more discrete AT enzymes that act in trans to load acyl-CoA extender units onto the acyl carrier protein (ACP) domains of multiple modules.[1]

The general biosynthetic logic involves two main phases:

-

Formation of the Glutarimide Moiety: A conserved set of enzymes constructs the characteristic 2,6-dioxopiperidine ring.

-

Polyketide Chain Elaboration and Termination: The modular PKS assembly line extends the polyketide chain from a glutarimide-derived starter unit, followed by a release mechanism that often involves cyclization or other modifications.

The Glutarimide Ring: A Conserved Entry Point

The formation of the glutarimide ring is a critical and highly conserved initial step in the biosynthesis of these compounds. This process is typically governed by a trio of conserved genes encoding an Acyltransferase (AT), an Acyl Carrier Protein (ACP), and an asparagine synthetase homolog.[1] The accepted model involves a Michael-type vinylogous addition of a malonyl unit, followed by a cyclization to form the glutarimide ring, which is then loaded onto the first PKS module as a starter unit.[1]

Below is a diagram illustrating the general biosynthetic pathway.

Caption: Generalized biosynthetic pathway for glutarimide-containing natural products.

Comparative Genomics of Biosynthetic Gene Clusters (BGCs)

Analysis of the biosynthetic gene clusters (BGCs) for different glutarimide-containing compounds reveals a conserved core responsible for glutarimide synthesis and initial chain elongation, with divergence in the later modules and tailoring enzymes. This genetic variation accounts for the structural diversity observed in this family of molecules.[4]

Notable examples include:

-

Cycloheximide (chx): Produced by Streptomyces species, its BGC features a canonical trans-AT PKS architecture.[5]

-

Lactimidomycin (ltm): Also from Streptomyces, this macrolide's biosynthesis involves an AT-less Type I PKS that synthesizes a nascent polyketide intermediate, which is then acted upon by a cytochrome P450 desaturase.[6]

-

Gladiostatin (gds): Discovered in Burkholderia gladioli, this is the first example of a glutarimide from a Gram-negative bacterium. Its BGC is notable for an unusual chain release mechanism involving an AfsA-like domain that catalyzes the formation of a phosphorylated butenolide intermediate.[4]

The diagram below compares the organization of these representative BGCs.

Caption: Simplified comparison of key gene functions within different BGCs.

Experimental Protocols for Pathway Elucidation

The characterization of these biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

Gene Disruption via Insertional Mutagenesis

This is a fundamental technique to confirm the direct involvement of a BGC in the production of a specific metabolite.

-

Objective: To abolish the production of the target natural product by inactivating a key biosynthetic gene.

-

Methodology:

-

Vector Construction: A suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a fragment of the target gene (e.g., gdsE, the first PKS subunit in the gladiostatin cluster) is constructed.[4]

-

Conjugation: The vector is transferred from a donor strain (e.g., E. coli) to the producer strain (e.g., B. gladioli) via biparental or triparental mating.

-

Selection of Mutants: Exconjugants are grown on selective media. A single-crossover homologous recombination event results in the integration of the entire plasmid into the chromosome, disrupting the target gene.

-

Verification: The disruption is confirmed by PCR analysis of genomic DNA from the mutant strain.

-

Metabolite Analysis: The wild-type and mutant strains are cultivated under identical conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolic profiles. The absence of the target compound in the mutant extract confirms the gene's function.[4]

-

Heterologous Expression of Silent BGCs

Many BGCs are not expressed under standard laboratory conditions ("silent"). Heterologous expression in a genetically tractable host is a powerful strategy to activate these clusters and identify their products.[1]

-

Objective: To express a silent BGC in a clean host strain to isolate and identify the resulting natural product.

-

Methodology:

-

Genome Mining: Bioinformatic tools like antiSMASH are used to identify putative silent BGCs in sequenced genomes.[5]

-

Cluster Activation: Two common approaches are used:

-

In Situ Promoter Insertion: A strong, constitutive promoter is inserted upstream of the BGC in the native organism to drive expression.[1]

-

Host Transfer: The entire BGC is cloned into an expression vector and transformed into a well-characterized heterologous host, such as Streptomyces coelicolor or Burkholderia thailandensis.[7]

-

-

Fermentation and Extraction: The engineered strain is fermented in a suitable medium. The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate).

-